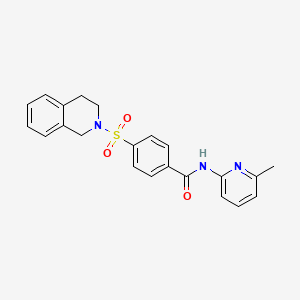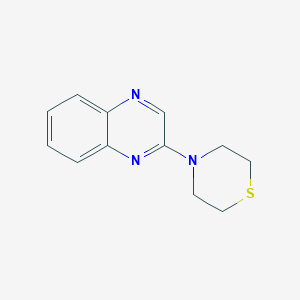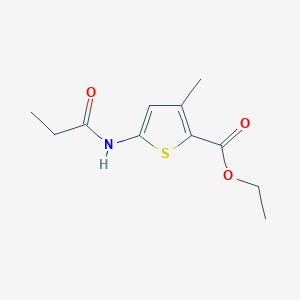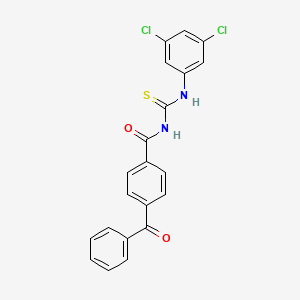
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide, also known as MTSEA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MTSEA has been found to possess unique properties that make it an ideal candidate for use in a variety of laboratory experiments.
科学研究应用
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been found to have a variety of potential applications in scientific research. It has been used as a model compound to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Additionally, N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been used to study the effects of various environmental pollutants on human health. It has also been used to study the effects of various drugs on the central nervous system.
作用机制
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is known to act as an agonist for the muscarinic acetylcholine receptor. It binds to the receptor and activates it, leading to an increase in the activity of the receptor. This increased activity results in the release of various neurotransmitters, which then have a variety of effects on the body.
Biochemical and Physiological Effects
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been found to have a variety of biochemical and physiological effects on the human body. It has been found to have an anti-inflammatory effect, as well as an analgesic effect. Additionally, N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been found to have a sedative effect, as well as a calming effect. It has also been found to have an antioxidant effect, as well as an anti-cancer effect.
实验室实验的优点和局限性
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to synthesize and has a high purity. However, there are some limitations to using N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in laboratory experiments. For example, its solubility in water is relatively low, so it is not suitable for experiments that require a high degree of solubility. Additionally, it is not very stable in the presence of light or heat, so it should not be used in experiments that involve high temperatures or exposure to light.
未来方向
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a number of potential future applications in scientific research. It could be used in the development of new drugs, as well as in the development of new treatments for various diseases. Additionally, it could be used to study the effects of environmental pollutants on human health, as well as to study the effects of various drugs on the central nervous system. It could also be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, it could be used to study the effects of various drugs on the immune system.
合成方法
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 6-methylpyridine and 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in the presence of an acid catalyst. The second step involves the reaction of the resulting product with methanol in the presence of a base catalyst. This two-step process yields N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in high yields and with high purity.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16-5-4-8-21(23-16)24-22(26)18-9-11-20(12-10-18)29(27,28)25-14-13-17-6-2-3-7-19(17)15-25/h2-12H,13-15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJZKKJXASICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6523788.png)

![3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523792.png)

![4-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523807.png)

![4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523815.png)
![6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523820.png)
![N-(4-methylcyclohexyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B6523826.png)
![2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523831.png)


